molecular formula C8H9BrFNO B1528157 5-Bromo-2-fluoro-3-isopropoxypyridine CAS No. 1394291-27-0

5-Bromo-2-fluoro-3-isopropoxypyridine

Cat. No. B1528157
CAS RN: 1394291-27-0
M. Wt: 234.07 g/mol
InChI Key: NIGIBZKHYJOSIF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-isopropoxypyridine is a chemical compound with the CAS Number: 1394291-27-0 . It has a molecular weight of 234.07 . It is stored at a temperature of 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-fluoro-3-isopropoxypyridine . The Inchi Code is 1S/C8H9BrFNO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 . The Inchi Key is NIGIBZKHYJOSIF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 222.6±35.0 °C and a predicted density of 1.458±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is -0.56±0.32 .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines 5-Bromo-2-chloro-4-fluoro-3-iodopyridine serves as a halogen-rich intermediate for creating pentasubstituted pyridines, demonstrating the potential of halogenated pyridines in medicinal chemistry. These intermediates allow for the generation of pyridines with desired functionalities, highlighting the role of halogenated pyridines in synthesizing compounds with specific chemical properties for further research applications (Wu et al., 2022).

Versatile Synthesis of 2-Fluoropyridines Another study presents the synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoro-3-pyridylboronic acid, showcasing the versatility of bromo-fluoropyridines as precursors in synthesizing structurally diverse pyridine derivatives. This process highlights the utility of such compounds in constructing complex molecular architectures, furthering their application in chemical synthesis and drug development (Sutherland & Gallagher, 2003).

Chemoselective Amination The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine illustrates the strategic use of halogenated pyridines in selective chemical reactions. This example demonstrates the importance of such compounds in achieving specific substitutions, which is crucial for the synthesis of targeted molecules with desired functional groups, further emphasizing their significance in organic synthesis (Stroup et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

5-bromo-2-fluoro-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIBZKHYJOSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246220
Record name Pyridine, 5-bromo-2-fluoro-3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-isopropoxypyridine

CAS RN

1394291-27-0
Record name Pyridine, 5-bromo-2-fluoro-3-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394291-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-bromo-2-fluoro-3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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